molecular formula C10H16O4 B1584534 Diethyl allylmalonate CAS No. 2049-80-1

Diethyl allylmalonate

Cat. No. B1584534
CAS RN: 2049-80-1
M. Wt: 200.23 g/mol
InChI Key: GDWAYKGILJJNBB-UHFFFAOYSA-N
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Description

Diethyl allylmalonate is a clear colorless to slightly yellow liquid . It is an important intermediate in the synthesis of vitamins B1 and B6, barbiturates, non-steroidal anti-inflammatory agents, and numerous other pharmaceuticals, agrochemicals, and flavors and fragrances compounds .


Synthesis Analysis

Diethyl allylmalonate is obtained by reacting diethyl malonate with allyl bromide .


Molecular Structure Analysis

The molecular formula of Diethyl allylmalonate is C10H16O4 . It contains a total of 29 bonds, including 13 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 2 ester(s) (aliphatic) .


Chemical Reactions Analysis

Diethyl allylmalonate is an important intermediate in various syntheses. It is used in the production of vitamins B1 and B6, barbiturates, non-steroidal anti-inflammatory agents, and other pharmaceuticals .


Physical And Chemical Properties Analysis

Diethyl allylmalonate has a molecular weight of 200.23 . It is a clear colorless to slightly yellow liquid . The boiling point is 222-223 °C, and the density is 1.015 g/mL at 25 °C .

Scientific Research Applications

Ester Enolate Generation

Diethyl allylmalonate is utilized in the generation of ester enolates through reductive α-deoxygenation of α-acetoxy or α-alkoxy esters. This process allows for a one-pot reductive-alkylation and serves as a method for stitching together alkenes and alkyl halides using diethyl oxomalonate as a conjunctive reagent (Pardo, Ghosh, & Salomon, 1981).

Cycloaddition Reactions

Diethyl allylmalonate participates in cycloaddition reactions with cyclopentadienes, forming diethyl bicyclo-[2.2.1]hept-5-en-2-ylmethylmalonates. These compounds, after alkaline hydrolysis, yield dicarboxylic acids and have applications as plasticizers for poly(vinyl chloride) polymers (Mamedov, 2001).

Oxidative Free-Radical Annulations

In oxidative free-radical annulations, diethyl allylmalonate reacts with sterically nucleophilic alkenes in the presence of manganese and copper acetates, yielding methylenecyclopentanes and other cyclic structures. This process is a significant contribution to synthetic organic chemistry (Snider & Buckman, 1989).

Synthesis of Food Flavors

Diethyl allylmalonate plays a role in synthesizing food flavors, such as 4-pentenoic acid. This involves reactions with allyl chloride, followed by saponification and decarboxylation, leading to flavor compounds with practical applications in the food industry (Wan-bin, 2007).

Catalytic Reactions with Diacetates

The compound is involved in palladium-catalyzed reactions with diacetates of allylic 1,1-diols, showcasing its role in complex catalytic processes. These reactions demonstrate the diverse applications of diethyl allylmalonate in advanced organic syntheses (Lu & Huang, 1984).

Green Chemistry and Solvent Waste Reduction

In the field of green chemistry, diethyl allylmalonate's reactions in olefin metathesis have been studied for their environmental impact. Reactions performed under bulk conditions with this compound reduce solvent waste, highlighting its role in sustainable chemistry practices (Kniese & Meier, 2010).

Ring-Closing Metathesis

Diethyl allylmalonate is central to ring-closing metathesis reactions, a significant method in organic chemistry. This process involves ruthenium catalysts and is used to synthesize cyclic compounds (Stewart et al., 2010).

Safety And Hazards

Diethyl allylmalonate is a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

diethyl 2-prop-2-enylpropanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWAYKGILJJNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30883787
Record name Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl allylmalonate

CAS RN

2049-80-1
Record name Diethyl allylmalonate
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Record name Diethyl allylmalonate
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Record name Diethyl allylmalonate
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Record name Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester
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Record name DIETHYL ALLYLMALONATE
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Synthesis routes and methods I

Procedure details

A 500 mL three necked round bottom flask was charged with diethyl malonate (20 g), dry potassium carbonate (43 g) and dry CH3CN (200 mL) under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 10 minutes and allylbromide (23 g) was slowly added to the reaction mixture at room temperature. The reaction mixture was heated to 80° C. for 24 hours. The reaction mixture was cooled to room temperature and filtered through celite bed. The celite bed was washed with acetonitrile (100 mL) and the combined filtrate was concentrated to give diethyl 2-allylmalonate (24 g) as colorless liquid. 1H NMR (CDCl3): δ 1.26 (t, 6H), 2.61-2.67 (m, 2H), 3.42 (t, 1H), 4.20 (q, 4H), 5.03-5.16 (m, 2H), 5.70-5.85 (m, 1H).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a THF suspension (50 ml) containing sodium hydride (0.92 g, 21 mmol, 55% in oil) was added dropwise at 0° C. diethyl malonate (3.2 g, 20 mmol). The reaction liquid was heated to room temperature and stirred for 1 hour. The reaction liquid was stirred overnight together with allyl bromide (2.9 g, 24 mmol). With water added, the reaction liquid was extracted with ether. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried with anhydrous magnesium sulfate. After solvent removal, the residues were purified by silica gel chromatography. Thus there was obtained 2.88 g of diethyl allylmalonate (yields: 72%). This product was identical with commercial one.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Malonic acid diethyl ester (100 g, 0.625 mol) was added dropwise at 0° C. to a mixture of sodium ethoxide (46.8 g, 0.688 mol) in ethanol (1 L). The reaction mixture was stirred for 4 hours. 3-Bromo-propene (83.2 g, 0.688 moles) was added dropwise to the mixture at 0° C. After addition, the mixture was warmed to reflux and stirred overnight. The mixture was cooled to room temperature, filtered and the solvent was removed in vacuo to afford the title compound in 86% yield, 100 g which was used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
83.2 g
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
323
Citations
ديانا محمد مصباح خضيرات - 2022‎ - dspace.alquds.edu
… (diethyl allylmalonate) was prepared by emulsion and suspension free radical polymerization using diethyl allylmalonate … the reaction of poly(diethyl allylmalonate) with hydroxylamine …
Number of citations: 2 dspace.alquds.edu
AA Vasil'ev, SE Lyubimov, EP Serebryakov… - Russian Chemical …, 2010 - Springer
The composition of the products obtained by Pd-catalyzed allylation of diethyl (alkyl)-malonates and ethyl cyanoacetate with allylic acetates under phase-transfer conditions using …
Number of citations: 6 link.springer.com
J Tsuji - Proceedings of the Japan Academy, Series B, 2004 - jstage.jst.go.jp
… The reaction of 5 with the carbanion generated by the treatment of diethyl malonate with NaH proceeded in DMSO, and diethyl allylmalonate (6) was obtained as expected with …
Number of citations: 25 www.jstage.jst.go.jp
O Suzuki, S Inoue, K Sato - Bulletin of the Chemical Society of Japan, 1989 - journal.csj.jp
… Substituted ethyl acetoacetates 4b, 6 and diethyl malonate (3c), and diethyl allylmalonate (4c) were also allylated stereoselectively, especially with 2f, no stereoisomer was observed. …
Number of citations: 9 www.journal.csj.jp
SJ Kang - Bulletin of the Korean Chemical Society, 2005 - koreascience.kr
… The square planar Cu(hfa)2 unit is bridged by diethyl allylmalonate to give one-dimensional structure. The extended one-dimensional polymeric structure of this compound is depicted …
Number of citations: 3 koreascience.kr
GS Silverman, S Strickland, KM Nicholas - Organometallics, 1986 - ACS Publications
… The viability of this pathway was further supported by the observation that (?72-allyl acetate)Fe(CO)4 reacts smoothly (20 C, THF) with NaDEM to give diethyl allylmalonate.6 Accordingly…
Number of citations: 73 pubs.acs.org
DD Phillips - Journal of the American Chemical Society, 1954 - ACS Publications
… (70%) of ethyl allylacetate, bp 143.5, »28d 1.4114, identical in infrared spectrum with a sample prepared from diethyl allylmalonate. (b) Lithium Aluminum Hydride Reduction.—A slurry …
Number of citations: 27 pubs.acs.org
G Talbot, R Gaudry, L Berlinguet - Canadian Journal of …, 1956 - cdnsciencepub.com
… Diethyl allylmalonate (111) was prepared in a 91y0 yield by condensation of allyl chloride (I) and diethyl malonate (11). Treatment of diethyl allylmalonate (111) with sulphuryl chloride …
Number of citations: 12 cdnsciencepub.com
P Allevi, A Longo, M Anastasia - Journal of Labelled …, 1999 - Wiley Online Library
… The synthesis involves the alkylation of the diethyl allylmalonate with iodomethane-d, deallylation of the resulting diethyl allylmethyl-d-malonate by treatment with (n“-propene)Ti(Oi-Pr) …
A Dong, M Xue, S Lan, Q Wang, Y Zhao, Y Wang… - Colloids and Surfaces B …, 2014 - Elsevier
… Barbituric acid derivative, 5-allylbarbituric acid, was firstly synthesized by the cyclization reaction between urea and diethyl allylmalonate, and then grafted on the surfaces of silica …
Number of citations: 42 www.sciencedirect.com

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